molecular formula C13H23N B2808019 (2S)-2-(2-Adamantyl)propan-1-amine CAS No. 2248187-94-0

(2S)-2-(2-Adamantyl)propan-1-amine

Cat. No.: B2808019
CAS No.: 2248187-94-0
M. Wt: 193.334
InChI Key: UISXCPIUCNRCAA-GLFGPFBSSA-N
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Description

(2S)-2-(2-Adamantyl)propan-1-amine is a chiral amine building block featuring the rigid, lipophilic adamantane cage, making it a compound of significant interest in medicinal chemistry and pharmacology research. Adamantane derivatives are extensively investigated for their ability to enhance the lipophilicity and metabolic stability of lead compounds, potentially improving their pharmacokinetic profiles and bioavailability . This stereospecific (S)-enantiomer serves as a key synthetic intermediate for developing novel neuroactive agents. Researchers can utilize it to create potential modulators of neurological targets, such as P2X7 receptors, which are relevant in inflammatory pain and neurodegenerative diseases . Furthermore, the adamantane scaffold is a recognized pharmacophore in approved antiviral and anti-Parkinsonian drugs (e.g., amantadine), suggesting its utility in synthesizing and screening new central nervous system (CNS)-active compounds . Beyond neuroscience, adamantane-substituted molecules are actively explored for their antidiabetic and anticancer properties, acting as inhibitors for enzymes like α-glucosidase or as cyclin-dependent kinase (CDK) inhibitors . This compound provides a versatile chiral starting point to advance research in these areas. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2S)-2-(2-adamantyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISXCPIUCNRCAA-GLFGPFBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Adamantyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with an adamantane derivative, such as 1-bromoadamantane.

    Formation of Intermediate: The adamantane derivative undergoes a nucleophilic substitution reaction with a suitable amine, such as (S)-2-aminopropane, under basic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Adamantyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various adamantyl derivatives.

Scientific Research Applications

(2S)-2-(2-Adamantyl)propan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Adamantyl)propan-1-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, such as neurotransmitter release or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

(S)-N,N-Dibenzyl-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-methylbutan-1-amine

This compound, mentioned in , replaces the adamantyl group with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl substituent. Key differences include:

  • Substituent Effects: The TBS group introduces steric bulk but lacks the adamantyl’s rigid bicyclic structure. This may reduce melting points and alter solubility in nonpolar solvents compared to the adamantyl analog.
  • Synthetic Flexibility : The TBS group is commonly used as a protecting group, enabling further functionalization, whereas the adamantyl group is typically retained in final structures for its metabolic stability .

Tertiary vs. Primary Amines

The tertiary amine analog in (N,N-dibenzyl substitution) exhibits distinct properties compared to the primary amine (2S)-2-(2-Adamantyl)propan-1-amine:

  • Solubility : The dibenzyl groups enhance lipophilicity, likely reducing water solubility relative to the primary amine.
  • Reactivity : Primary amines are more nucleophilic, enabling broader applications in catalysis or bioconjugation.

Comparison with Linear Primary Amines

highlights thermophysical properties of linear primary amines (e.g., propan-1-amine and butan-1-amine), providing a basis for contrasting with the adamantyl-substituted compound:

  • Viscosity Behavior: For 1-alkanol + amine systems, viscosity deviations ($ηΔ$) are lower in solutions with larger solvation effects. The adamantyl group’s rigidity and bulk likely hinder solvation, leading to reduced $ηΔ$ compared to linear amines like propan-1-amine ($ηΔ = -0.305$ mPa·s) and butan-1-amine ($ηΔ = -0.253$ mPa·s) .
  • Steric and Electronic Effects : The adamantyl group’s size may sterically shield the amine, reducing hydrogen-bonding capacity and altering boiling points or solubility relative to linear analogs.

Data Table: Key Properties of Compared Compounds

Property (S)-2-(Adamantyl)-N,N-dibenzylpropan-1-amine Propan-1-amine Butan-1-amine
Melting Point (°C) 116–117 -83 -50
Synthetic Yield (%) 90 N/A N/A
Viscosity Deviation ($ηΔ$, mPa·s) N/A -0.305 -0.253
Key Functional Groups Adamantyl, N,N-dibenzyl Linear primary amine Linear primary amine

Research Findings and Implications

  • Steric Influence : The adamantyl group’s rigidity and bulk dominate physicochemical behavior, as seen in the high melting point (116–117°C) of the tertiary amine analog . This contrasts sharply with linear amines, which exhibit lower melting points and greater solvation effects .
  • Synthetic Utility : Enantioselective methods (e.g., CuH catalysis) enable efficient access to chiral adamantyl-substituted amines, though primary amine derivatives remain underexplored in the provided evidence .
  • Applications : Adamantyl groups are valued in medicinal chemistry for enhancing metabolic stability and binding affinity. However, the primary amine’s reactivity could expand its utility in drug development or materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-(2-Adamantyl)propan-1-amine, and what key steps ensure stereochemical purity?

  • Methodological Answer : The synthesis typically begins with adamantane bromination to form 1-bromoadamantane, followed by Grignard reagent preparation (Mg in anhydrous ether). Subsequent coupling with an α-bromo alcohol precursor and stereoselective reduction (e.g., using LiAlH4 or catalytic hydrogenation with chiral catalysts) yields the S-enantiomer. To ensure stereochemical purity, asymmetric synthesis techniques like chiral auxiliaries or enantioselective hydrogenation are critical. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess .

Q. How can researchers characterize the structural and chiral properties of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify adamantyl protons (δ 1.5–2.5 ppm) and amine protons (δ 1.0–3.0 ppm). NOESY confirms spatial arrangement of the adamantyl group relative to the chiral center.
  • Chiral Analysis : Chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) resolves enantiomers. Comparison with racemic mixtures or optical rotation measurements (via polarimetry) quantifies enantiomeric purity .

Q. What are the primary challenges in purifying this compound, and which techniques are most effective?

  • Methodological Answer : The compound’s hydrophobicity and rigid adamantyl group complicate crystallization. Techniques include:

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Use of ethanol/water mixtures to exploit temperature-dependent solubility.
  • Distillation : Short-path distillation under reduced pressure to avoid thermal decomposition .

Advanced Research Questions

Q. How do reaction conditions influence the enantiomeric excess (ee) of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Catalytic Hydrogenation : Chiral ligands (e.g., BINAP) paired with transition metals (Ru or Rh) enhance ee. Temperature (20–50°C) and pressure (1–10 bar H2_2) modulate reaction efficiency.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.
  • Example Data :
MethodCatalyst/Ligandee (%)Yield (%)
Catalytic HydrogenationRu-BINAP9580
Enzymatic ResolutionLipase PS9065
  • Validation via chiral HPLC is essential .

Q. What strategies resolve discrepancies in reported biological activities of adamantyl-containing amines across studies?

  • Methodological Answer : Contradictions often arise from:

  • Stereochemical Impurities : Validate ee >98% using chiral HPLC .
  • Purity Issues : LC-MS or GC-MS identifies trace solvents/byproducts.
  • Biological Assay Variability : Standardize assays (e.g., enzyme inhibition IC50_{50}) across labs. For example, studies on nitric oxide synthase interactions require consistent isoform selection (e.g., nNOS vs. eNOS) and inhibitor concentrations .

Q. What computational methods predict the interaction of this compound with biological targets, and how are they validated?

  • Methodological Answer :

  • Molecular Docking : Software (AutoDock Vina, Schrödinger) models binding to targets (e.g., NMDA receptors). The adamantyl group’s rigidity is optimized for hydrophobic pockets.
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100+ ns trajectories.
  • Validation : Compare computational binding affinities with experimental SPR or ITC data. For instance, a predicted ΔG of -8.5 kcal/mol should align with a Kd_d of ~1 µM .

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